2-Bromo-4-chloroaniline
Overview
Description
2-Bromo-4-chloroaniline is an aromatic amine with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol . It is a substituted aniline where the amino group is attached to a benzene ring that also contains bromine and chlorine substituents at the 2 and 4 positions, respectively . This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
2-Bromo-4-chloroaniline is a complex compound with a molecular weight of 206.468
Mode of Action
It’s known that it can be used in the synthesis of schiff base complexes . These complexes have shown enhanced activity over the free Schiff base ligand in various assays . The ligand acts as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and specific target organ toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, safety guidelines recommend using the compound only outdoors or in a well-ventilated area . Moreover, it’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chloroaniline can be synthesized from 4-chloroaniline through an electrophilic bromination reaction . The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the aniline ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination of 4-chloroaniline using bromine in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation Reactions: The amino group in this compound can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives with the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 2-hydroxy-4-chloroaniline or 2-amino-4-chloroaniline.
Oxidation: Formation of 2-bromo-4-chloronitrobenzene.
Reduction: Formation of 2-bromoaniline or 4-chloroaniline.
Scientific Research Applications
2-Bromo-4-chloroaniline is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: It is explored for its role in the development of new therapeutic agents targeting specific biological pathways.
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but lacks the chlorine substituent.
4-Chloroaniline: Similar structure but lacks the bromine substituent.
2-Bromo-4-nitroaniline: Contains a nitro group instead of an amino group.
Uniqueness: 2-Bromo-4-chloroaniline is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various chemical transformations .
Properties
IUPAC Name |
2-bromo-4-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBIFURTZACKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236270 | |
Record name | 2-Bromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-38-1 | |
Record name | 2-Bromo-4-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 873-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4-chloroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3RNN5H9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.